ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-(THIOPHEN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Overview
Description
ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-(THIOPHEN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure that includes an indole core, a thiophene ring, and an ethyl ester group, making it a subject of interest for various scientific research and industrial applications.
Preparation Methods
One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated indole derivative under palladium catalysis . The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid.
Chemical Reactions Analysis
ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-(THIOPHEN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Scientific Research Applications
ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-(THIOPHEN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents.
Material Science: The thiophene ring in the compound is known for its electronic properties, making it useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions due to its ability to interact with multiple receptors.
Mechanism of Action
The mechanism of action of ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-(THIOPHEN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors, including serotonin and dopamine receptors, influencing neurotransmission and exhibiting potential antidepressant and antipsychotic effects .
Comparison with Similar Compounds
ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-(THIOPHEN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE can be compared with other indole and thiophene derivatives:
Properties
IUPAC Name |
ethyl 3-[(2-methylphenyl)methyl]-4-oxo-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-3-27-23(26)22-17(11-15-8-5-4-7-14(15)2)21-18(24-22)12-16(13-19(21)25)20-9-6-10-28-20/h4-10,16,24H,3,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBICJBJTPRMGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CS3)CC4=CC=CC=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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